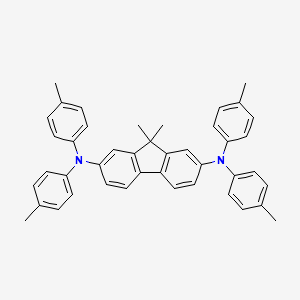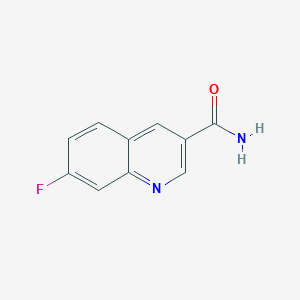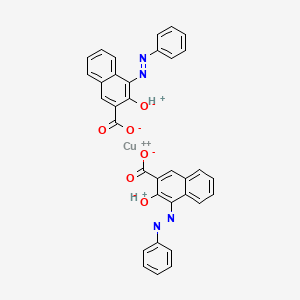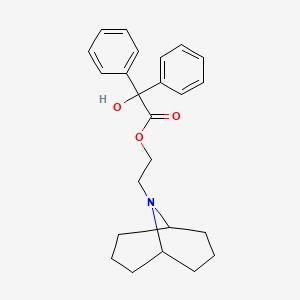
9-Azabicyclo(3.3.1)nonane, 9-(2-hydroxyethyl)-, benzilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Azabicyclo(331)nonane, 9-(2-hydroxyethyl)-, benzilate is a chemical compound that belongs to the class of bicyclic compounds This compound is characterized by its unique structure, which includes a bicyclo[331]nonane framework with a hydroxyethyl group and a benzilate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Azabicyclo(3.3.1)nonane, 9-(2-hydroxyethyl)-, benzilate typically involves cycloaddition reactions. One efficient method is the catalytic [6π + 2π]-cycloaddition of N-substituted azepines with functionally substituted terminal alkynes and 1,4-butynediol. This reaction is catalyzed by a three-component catalytic system consisting of cobalt(II) acetylacetonate, diphosphine, and zinc iodide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
9-Azabicyclo(3.3.1)nonane, 9-(2-hydroxyethyl)-, benzilate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the benzilate moiety to its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzilate moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields ketones or aldehydes, while reduction of the benzilate moiety produces alcohols.
Wissenschaftliche Forschungsanwendungen
9-Azabicyclo(3.3.1)nonane, 9-(2-hydroxyethyl)-, benzilate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure makes it a potential candidate for studying receptor-ligand interactions, particularly in the context of nicotinic acetylcholine receptors.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 9-Azabicyclo(3.3.1)nonane, 9-(2-hydroxyethyl)-, benzilate involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound acts as an agonist, binding to these receptors and modulating their activity. This interaction can influence neurotransmitter release and neuronal signaling pathways, which are crucial in the treatment of neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anatoxin-a: A potent nicotinic acetylcholine receptor agonist with a similar bicyclic structure.
Pinnamine: Another bicyclic compound with pharmacological potential.
Bis-homoepibatidine: Known for its high affinity for nicotinic acetylcholine receptors.
Uniqueness
What sets 9-Azabicyclo(3.3.1)nonane, 9-(2-hydroxyethyl)-, benzilate apart is its unique combination of a bicyclic framework with a hydroxyethyl group and a benzilate moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
2002-30-4 |
|---|---|
Molekularformel |
C24H29NO3 |
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
2-(9-azabicyclo[3.3.1]nonan-9-yl)ethyl 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C24H29NO3/c26-23(28-18-17-25-21-13-7-14-22(25)16-8-15-21)24(27,19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-6,9-12,21-22,27H,7-8,13-18H2 |
InChI-Schlüssel |
HNVBUDCGAROXSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCCC(C1)N2CCOC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


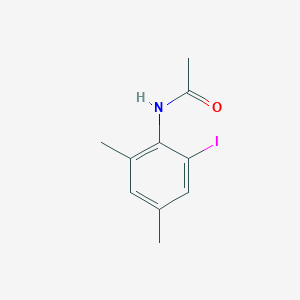
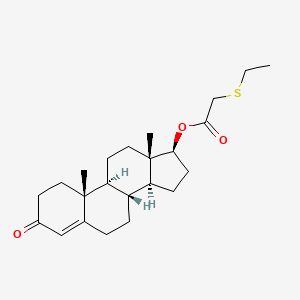



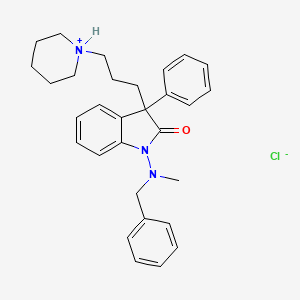
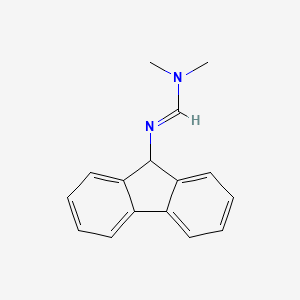
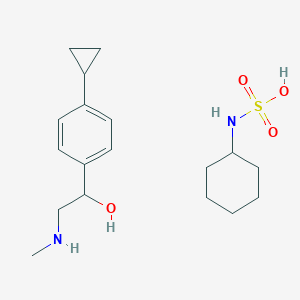
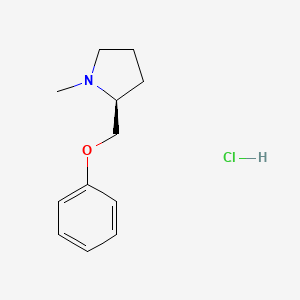
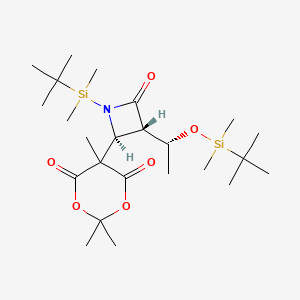
![S-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl] ethanethioate](/img/structure/B15342823.png)
